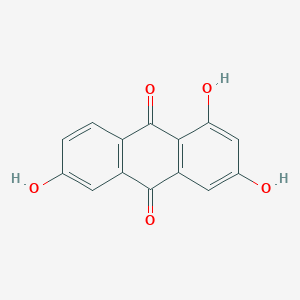
1,3,6-Trihydroxyanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-trihydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H8O5 and a molecular weight of 256.21 g/mol . It is a derivative of anthraquinone, characterized by the presence of three hydroxyl groups at positions 1, 3, and 6 on the anthracene ring system. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,6-trihydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the oxidation of 1,3,6-trihydroxyanthracene using strong oxidizing agents like potassium permanganate or chromium trioxide can yield 1,3,6-trihydroxyanthracene-9,10-dione .
Industrial Production Methods
In industrial settings, the production of 1,3,6-trihydroxyanthracene-9,10-dione often involves large-scale oxidation reactions. The process typically requires stringent control of reaction conditions, including temperature, pH, and the concentration of oxidizing agents, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,6-trihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives .
Aplicaciones Científicas De Investigación
1,3,6-trihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of 1,3,6-trihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can inhibit bacterial growth by disrupting cell wall synthesis, inhibiting nucleic acid and protein synthesis, and blocking energy metabolism . The presence of hydroxyl groups enhances its ability to form hydrogen bonds with biological molecules, contributing to its biological activity.
Comparación Con Compuestos Similares
1,3,6-trihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,2,6-trihydroxyanthracene-9,10-dione: Similar structure but different hydroxyl group positions.
1,3,8-trihydroxyanthracene-9,10-dione: Another isomer with hydroxyl groups at positions 1, 3, and 8.
7-acetyl-1,3,6-trihydroxyanthracene-9,10-dione: Contains an additional acetyl group at position 7.
The uniqueness of 1,3,6-trihydroxyanthracene-9,10-dione lies in its specific hydroxyl group arrangement, which influences its chemical reactivity and biological activity.
Propiedades
Número CAS |
69008-07-7 |
|---|---|
Fórmula molecular |
C14H8O5 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
1,3,6-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O5/c15-6-1-2-8-9(3-6)13(18)10-4-7(16)5-11(17)12(10)14(8)19/h1-5,15-17H |
Clave InChI |
HTGYRSWFBJFKRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



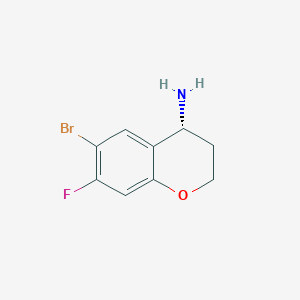

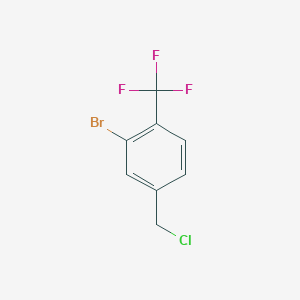
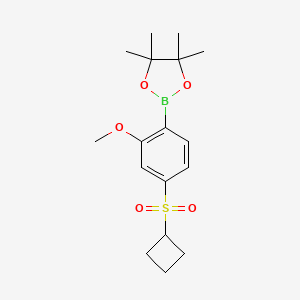

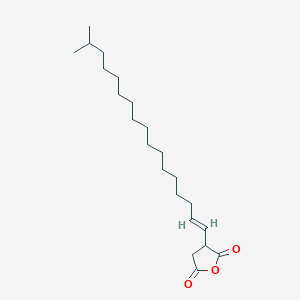
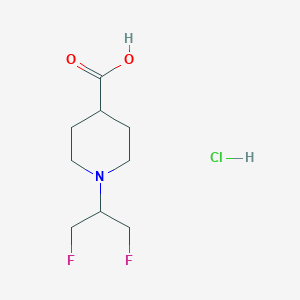

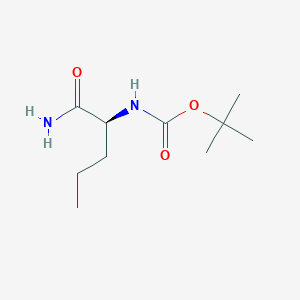
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)
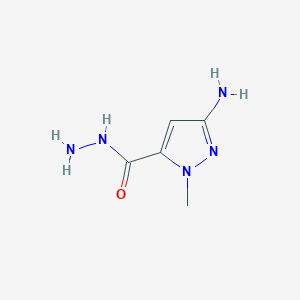
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
